An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)
An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, this compound's presence and characterization are of critical importance for the quality control and regulatory compliance of Rabeprazole sodium active pharmaceutical ingredient (API).[1] This document delineates the chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and a robust analytical workflow for the identification and characterization of this impurity. The causality behind experimental choices is explained, providing field-proven insights for researchers in drug development and quality assurance. All protocols are designed as self-validating systems, grounded in authoritative scientific literature.
Introduction and Significance
Rabeprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that suppresses gastric acid secretion.[3][4] During its synthesis and storage, various related substances can be formed, including process impurities and degradation products.[4][5] Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in pharmaceutical products to ensure their safety and efficacy. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is a significant impurity that lacks the 3-methoxypropoxy side chain of the parent drug, instead featuring a methoxy group at the 4-position of the pyridine ring.[2][6] Its structural similarity to Rabeprazole necessitates precise analytical methods to distinguish and quantify it. This guide serves as a technical resource for scientists engaged in the synthesis, analysis, and quality control of Rabeprazole and its related compounds.
Chemical Structure and Physicochemical Properties
The core structure of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole consists of a benzimidazole ring linked to a substituted pyridine ring through a methylsulfinyl bridge.[6]
IUPAC Name: 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[6]
Synonyms: Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Analog.[7][8]
CAS Number: 102804-77-3.[1][2][6][7]
Molecular Formula: C₁₅H₁₅N₃O₂S.[2][6][7]
Molecular Weight: 301.36 g/mol .[2][7]
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Tan Solid | [9] |
| Molecular Weight | 301.36 g/mol | [2][7] |
| Molecular Formula | C₁₅H₁₅N₃O₂S | [2][6][7] |
| Melting Point | 141-143°C (decomposes) | [10] |
| Solubility | Soluble in Methanol, DMSO.[7] Practically insoluble in water.[9] | [7][9] |
| Storage Conditions | 2-8 °C, Hygroscopic, under inert atmosphere.[7] | [7] |
Synthesis Protocol
The synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole can be approached via a two-step process: the formation of a thioether intermediate, followed by a selective oxidation to the sulfoxide. This pathway is analogous to the synthesis of Rabeprazole itself and other related benzimidazole sulfoxides.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Thioether Intermediate)
-
Rationale: This step involves a nucleophilic substitution reaction where the thiolate anion of 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-4-methoxy-3-methylpyridine. A basic medium is essential to deprotonate the thiol group, thereby activating it as a nucleophile.
-
Protocol:
-
To a solution of 2-mercaptobenzimidazole (1.0 equivalent) in an aqueous solution of sodium hydroxide (3% w/v), add a solution of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 equivalent) in water dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, a solid precipitate will form. Filter the solid and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain the crude thioether intermediate. This intermediate can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Step 2: Synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Oxidation)
-
Rationale: This step involves the selective oxidation of the sulfide to a sulfoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent at a controlled, low temperature to prevent over-oxidation to the sulfone.
-
Protocol:
-
Dissolve the thioether intermediate (1.0 equivalent) from Step 1 in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise to the cooled solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
-
Analytical Characterization Workflow
A robust analytical workflow is essential for the unambiguous identification and quantification of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole. This typically involves a combination of chromatographic and spectroscopic techniques.
Logical Workflow for Analysis
Caption: Analytical workflow for the characterization of Rabeprazole Impurity E.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the primary technique for separating and quantifying impurities in pharmaceutical substances. A reversed-phase method is typically employed for Rabeprazole and its related compounds due to their moderate polarity.
-
Exemplary HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH adjusted to ~7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to resolve all impurities from Rabeprazole |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
-
Rationale: When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is crucial for impurity identification. Tandem MS (MS/MS) can be used to induce fragmentation, providing structural insights.
-
Expected Observations:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.
-
Parent Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 302.09.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds of the sulfoxide bridge, as well as fragmentation of the pyridine and benzimidazole ring systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive structural information. While specific experimental data for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is not widely available in the literature, a predicted spectrum can be inferred based on the structure and data from analogous compounds.
-
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
¹H NMR:
-
Aromatic protons of the benzimidazole ring (typically in the range of 7.2-7.8 ppm).
-
Aromatic protons of the pyridine ring (distinct signals for the protons adjacent to the nitrogen and methoxy group).
-
A singlet for the methyl group on the pyridine ring (around 2.2-2.5 ppm).
-
A singlet for the methoxy group protons (around 3.8-4.0 ppm).
-
A pair of diastereotopic doublets for the methylene protons of the sulfoxide bridge (due to the chiral sulfur center), typically in the range of 4.5-5.0 ppm.
-
A broad singlet for the N-H proton of the benzimidazole ring.
-
-
¹³C NMR:
-
Distinct signals for all 15 carbon atoms.
-
Signals for the aromatic carbons of the benzimidazole and pyridine rings in the range of 110-160 ppm.
-
A signal for the methyl carbon around 10-15 ppm.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methylene carbon of the sulfoxide bridge around 50-60 ppm.
-
-
Safety, Handling, and Storage
-
4-Desmethoxypropoxyl-4-methoxy Rabeprazole: As a research chemical and pharmaceutical impurity, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. It is hygroscopic and should be stored in a tightly sealed container at 2-8 °C under an inert atmosphere.[7]
-
m-CPBA: This reagent is a strong oxidizing agent and can be shock-sensitive. It should be handled with extreme care, avoiding contact with flammable materials. Store refrigerated (2-8 °C) and use in a chemical fume hood.[6][11]
Conclusion
This technical guide provides a comprehensive framework for understanding, synthesizing, and analyzing 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E). The provided protocols and analytical workflows are grounded in established chemical principles and literature precedents, offering a valuable resource for researchers in the pharmaceutical industry. Adherence to these detailed methodologies will support the robust quality control of Rabeprazole, ensuring the safety and efficacy of this important therapeutic agent.
References
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PubChem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy rabeprazole. National Center for Biotechnology Information. Retrieved from [Link]
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Pingili, R. R., Jambula, M. R., Ganta, M. R., Sajja, E., Sundaram, V., & Boluggdu, V. B. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814–818. Retrieved from [Link]
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Reddy, R. B., Goud, T. V., Nagamani, N., Alagudurai, A., Murugan, R., Parthasarathy, K., Karthikeyan, V., & Saravanan, S. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. Retrieved from [Link]
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PubChem. (n.d.). Rabeprazole. National Center for Biotechnology Information. Retrieved from [Link]
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Ganta, M. R., et al. (2018). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of degradants and impurities of rabeprazole. Retrieved from [Link]
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Allmpus. (n.d.). Rabeprazole EP Impurity E and Rabeprazole 4-Methoxy Impurity. Retrieved from [Link]
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University of California, Los Angeles - EH&S. (2012). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
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SynZeal. (n.d.). Rabeprazole EP Impurity E. Retrieved from [Link]
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